1-Bromo-2-(bromomethyl)-3-(difluoromethoxy)benzene

orthogonal reactivity sequential functionalization bifunctional building block

1-Bromo-2-(bromomethyl)-3-(difluoromethoxy)benzene (CAS 1261819-00-4) is a trisubstituted halogenated aromatic compound featuring an aryl bromine, a benzylic bromine, and a difluoromethoxy group arranged in a 1,2,3-pattern on the benzene ring. This specific substitution pattern creates a differentiated orthogonal reactivity profile that enables sequential, selective functionalization—a capability not offered by regioisomers or mono‑brominated analogs.

Molecular Formula C8H6Br2F2O
Molecular Weight 315.94 g/mol
Cat. No. B13322409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-(bromomethyl)-3-(difluoromethoxy)benzene
Molecular FormulaC8H6Br2F2O
Molecular Weight315.94 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)CBr)OC(F)F
InChIInChI=1S/C8H6Br2F2O/c9-4-5-6(10)2-1-3-7(5)13-8(11)12/h1-3,8H,4H2
InChIKeyNMGPIHODSBCQJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-2-(bromomethyl)-3-(difluoromethoxy)benzene: Key Procurement Considerations for a Multifunctional Halogenated Aromatic Building Block


1-Bromo-2-(bromomethyl)-3-(difluoromethoxy)benzene (CAS 1261819-00-4) is a trisubstituted halogenated aromatic compound featuring an aryl bromine, a benzylic bromine, and a difluoromethoxy group arranged in a 1,2,3-pattern on the benzene ring [1]. This specific substitution pattern creates a differentiated orthogonal reactivity profile that enables sequential, selective functionalization—a capability not offered by regioisomers or mono‑brominated analogs. For procurement decisions, the compound's physicochemical properties (computed XLogP3 of 4.1, topological polar surface area of 9.2 Ų, and three hydrogen‑bond acceptor sites [1]) directly influence its suitability as an intermediate for lipophilic target molecules in medicinal chemistry and agrochemical discovery programs.

Why Close Analogs of 1-Bromo-2-(bromomethyl)-3-(difluoromethoxy)benzene Cannot Be Casually Interchanged


The 1,2,3-arrangement of the bromo, bromomethyl, and difluoromethoxy groups creates a unique electronic and steric environment that governs sequential reactivity. Regioisomers such as 1‑bromo‑3‑(bromomethyl)‑2‑(difluoromethoxy)benzene (CAS 1248106‑58‑2) place the benzylic bromide at a different position relative to the electron‑withdrawing difluoromethoxy group, altering nucleophilic substitution rates. Mono‑brominated variants (e.g., 1‑(bromomethyl)‑2‑(difluoromethoxy)benzene) lack the second halogen handle, severely limiting the number of consecutive derivatization steps. Even the 1‑bromo‑2‑(bromomethyl)‑4‑(difluoromethoxy) isomer (CAS 1021173‑18‑1) exhibits a different dipole moment and steric profile that affect regioselectivity in metal‑catalyzed cross‑couplings. Consequently, direct substitution without re‑optimization of synthetic routes can lead to lower yields, unwanted byproducts, or complete reaction failure [1].

Quantitative Differentiation Guide for 1-Bromo-2-(bromomethyl)-3-(difluoromethoxy)benzene


Orthogonal Reactivity: Two Bromine Sites with Distinct Reactivity Enabling Sequential Derivatization

The target compound possesses an aryl bromine and a benzylic bromine, each reactive under different conditions. The benzylic bromide undergoes nucleophilic substitution with amines, thiols, or alkoxides under mild conditions (e.g., K₂CO₃, DMF, 25 °C), while the aryl bromide remains intact and can subsequently engage in palladium‑catalyzed cross‑couplings (Suzuki, Buchwald‑Hartwig) at elevated temperatures (≥80 °C) [1]. In contrast, the mono‑brominated comparator 1‑(bromomethyl)‑2‑(difluoromethoxy)benzene (CAS 85684‑64‑6) offers only a single reactive site, making two‑step orthogonal derivatization impossible without additional halogenation steps.

orthogonal reactivity sequential functionalization bifunctional building block

Enhanced Lipophilicity: Computed XLogP3 of 4.1 Driven by the Difluoromethoxy Substituent

The PubChem‑computed XLogP3 for 1‑bromo‑2‑(bromomethyl)‑3‑(difluoromethoxy)benzene is 4.1 [1]. Replacement of the difluoromethoxy group with a methoxy substituent (as in the hypothetical 1‑bromo‑2‑(bromomethyl)‑3‑methoxybenzene) is expected to lower XLogP by approximately 0.5–1.0 units based on established fragment‑based logP contributions of OCF₂H vs. OCH₃ [2]. This increased lipophilicity translates to improved passive membrane permeability and metabolic stability for derived drug‑like molecules, a critical advantage in central nervous system (CNS) and intracellular target drug discovery programs.

lipophilicity XLogP3 difluoromethoxy effect

Hydrogen Bond Acceptor Count: Three Acceptor Sites for Enhanced Molecular Recognition

The difluoromethoxy group contributes two fluorine atoms as weak hydrogen‑bond acceptors, while the oxygen atom serves as an additional acceptor. PubChem lists a total HBondAcceptorCount of 3 for the target compound [1]. In comparison, 1‑bromo‑2‑(bromomethyl)benzene (no difluoromethoxy, PubChem CID 10960838) has an HBondAcceptorCount of 0 [2]. This difference can influence binding thermodynamics in protein–ligand interactions, particularly where halogen‑bonding or C–F···H–N contacts provide specificity gains in medicinal chemistry lead optimization.

hydrogen bond acceptor molecular recognition binding affinity

Preferred Application Scenarios for 1-Bromo-2-(bromomethyl)-3-(difluoromethoxy)benzene Based on Differentiation Evidence


Step‑Economical Synthesis of CNS‑Targeted Kinase Inhibitors Requiring Orthogonal Functionalization

In CNS drug discovery, building blocks that permit rapid sequential diversification are critical. The target compound’s orthogonal benzylic and aryl bromine sites allow amination of the benzylic position followed by Suzuki‑Miyaura coupling of the aryl bromide, enabling two‑step construction of complex biaryl amines with minimal protecting‑group chemistry [1]. The elevated XLogP3 (4.1) supports the design of blood–brain‑barrier‑penetrant candidates, reducing the need for late‑stage lipophilicity‑boosting modifications .

Agrochemical Intermediate Production Leveraging the Difluoromethoxy Substituent for Metabolic Stability

Modern agrochemical development frequently employs the difluoromethoxy group to enhance metabolic stability and environmental persistence. The target compound serves as a direct precursor to difluoromethoxy‑containing pyrethroid or neonicotinoid analogs, where the benzylic bromide reacts with nucleophilic heterocycles while the aryl bromide remains available for late‑stage diversification [1]. This dual‑handle architecture streamlines the synthesis of structure‑activity‑relationship (SAR) libraries.

Fragment‑Based Drug Discovery (FBDD) Libraries Demanding Defined 3D Vectors and Hydrogen‑Bonding Capacity

The three hydrogen‑bond acceptor sites originating from the difluoromethoxy group provide additional interaction anchoring points for fragment‑based screening hits [1]. When incorporated into fragment libraries, the 1,2,3‑substitution pattern directs the bromomethyl and bromo substituents in distinct vectors, enabling efficient growth vector analysis and fragment elaboration without introducing undesired flexibility.

Custom Synthesis Service and Procurement of High‑Purity Intermediates for Late‑Stage Functionalization Programs

For CROs and internal process chemistry teams, the availability of the compound at 95–98% purity with cold‑storage specifications ensures consistency in multi‑step syntheses [1]. The differentiated orthogonal reactivity reduces the risk of cross‑reactivity during scale‑up, making it a reliable choice for late‑stage functionalization where batch‑to‑batch reproducibility is paramount.

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